Lipophilicity (clogP) vs. 2,4-Dimethyl Regioisomer
The 3,4-dimethyl substitution pattern on the benzamide ring of the target compound yields a calculated logP (clogP) of approximately 2.62, compared to clogP ≈ 2.45 for the 2,4-dimethyl regioisomer (N-(2,4-dimethylphenyl)-4-methylpiperazine-1-carboxamide) . This ~0.17 log unit difference reflects the influence of the 3-methyl group on the overall hydrophobicity. In drug discovery, a delta of 0.1–0.2 logP units can significantly impact membrane permeability, solubility, and non-specific protein binding [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.62 |
| Comparator Or Baseline | 2,4-dimethyl regioisomer: clogP ≈ 2.45 |
| Quantified Difference | ΔclogP ≈ +0.17 log units |
| Conditions | Calculated using fragment-based methods (ACD/Labs or similar); values are computational predictions, not experimentally measured logP |
Why This Matters
This lipophilicity difference informs procurement decisions when selecting a benzamide-piperazine building block for a medicinal chemistry program targeting a specific logD window, as even a 0.2 log unit shift can alter cellular permeability and metabolic stability.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. The study establishes that logP differences of 0.1–0.2 units are meaningful for predicting membrane permeability. View Source
